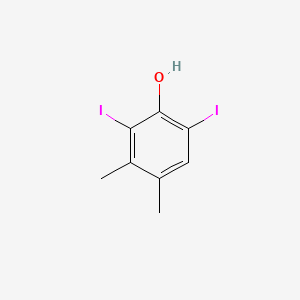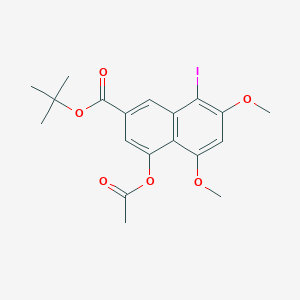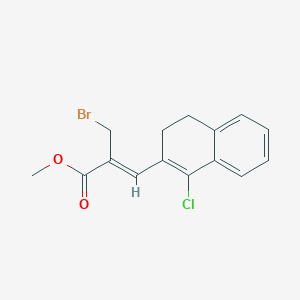
Methyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a bromomethyl group, a chloro-substituted dihydronaphthalene ring, and an acrylate ester moiety, making it a unique and potentially versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 1-chloro-3,4-dihydronaphthalene intermediate.
Bromomethylation: The intermediate undergoes bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Acrylation: The bromomethylated intermediate is then reacted with methyl acrylate under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of (Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups present in the molecule.
Polymerization: The acrylate moiety allows the compound to undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: Utilized in the development of new polymeric materials with specific properties.
Biology
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Drug Development:
Medicine
Diagnostic Agents: May be used in the development of diagnostic agents for medical imaging.
Therapeutics: Potential use in the synthesis of therapeutic compounds.
Industry
Materials Science: Used in the production of advanced materials with specific mechanical and chemical properties.
Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of (Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the acrylate moiety can participate in polymerization reactions. The chloro-substituted dihydronaphthalene ring may interact with various molecular targets, influencing the compound’s reactivity and properties.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-methyl 2-(bromomethyl)-3-phenylacrylate: Similar structure but with a phenyl group instead of the chloro-substituted dihydronaphthalene ring.
(Z)-methyl 2-(bromomethyl)-3-(1-methyl-3,4-dihydronaphthalen-2-yl)acrylate: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
Structural Features: The presence of the chloro-substituted dihydronaphthalene ring distinguishes it from other acrylates.
Reactivity: The combination of bromomethyl and acrylate groups provides unique reactivity patterns, making it a versatile compound for various applications.
Propiedades
Número CAS |
1242317-02-7 |
|---|---|
Fórmula molecular |
C15H14BrClO2 |
Peso molecular |
341.62 g/mol |
Nombre IUPAC |
methyl (Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H14BrClO2/c1-19-15(18)12(9-16)8-11-7-6-10-4-2-3-5-13(10)14(11)17/h2-5,8H,6-7,9H2,1H3/b12-8+ |
Clave InChI |
JDSYOMXKQIBGQT-XYOKQWHBSA-N |
SMILES isomérico |
COC(=O)/C(=C/C1=C(C2=CC=CC=C2CC1)Cl)/CBr |
SMILES canónico |
COC(=O)C(=CC1=C(C2=CC=CC=C2CC1)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


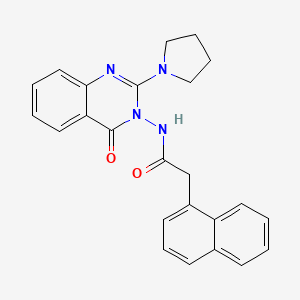
![2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one](/img/structure/B13939960.png)
![3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)
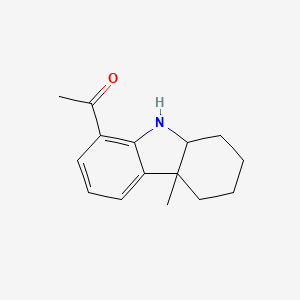


![2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)
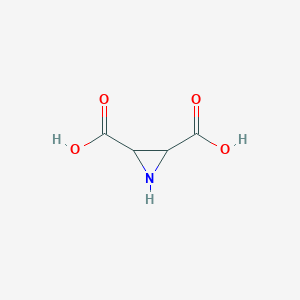
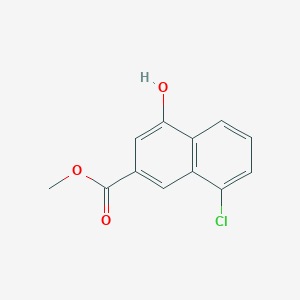

![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13940036.png)
